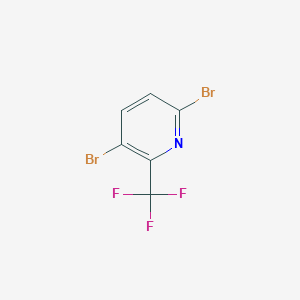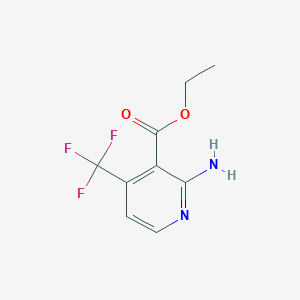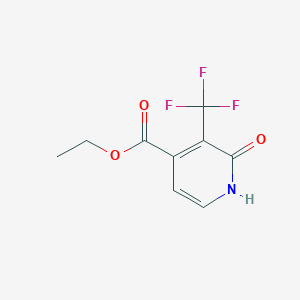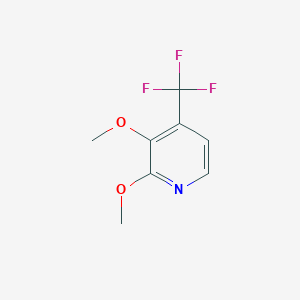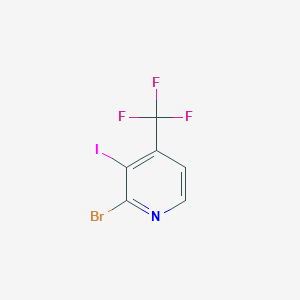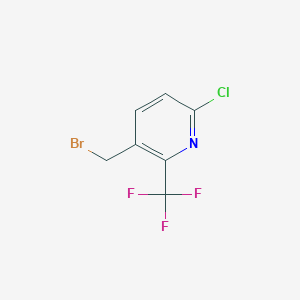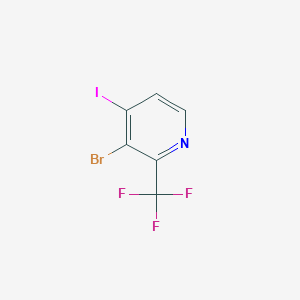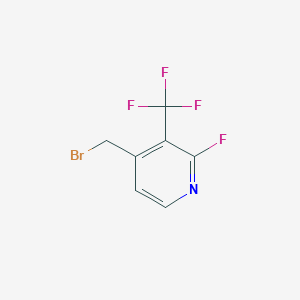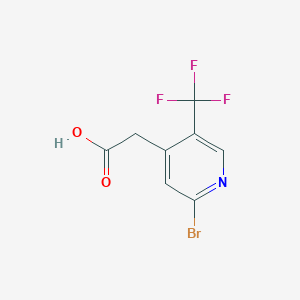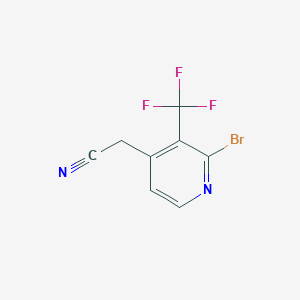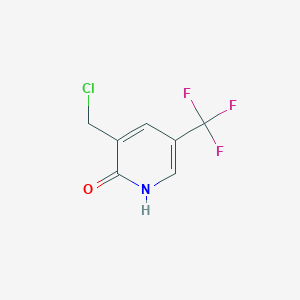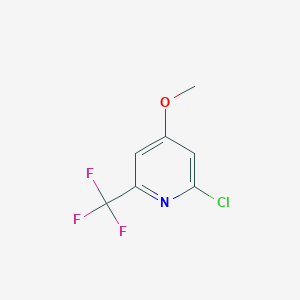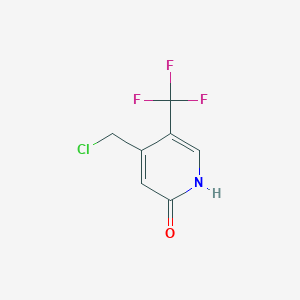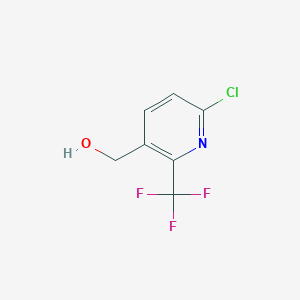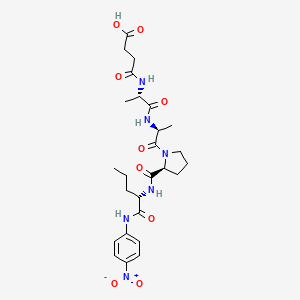
Suc-Ala-Ala-Pro-Nva-pNA
Vue d'ensemble
Description
Suc-Ala-Ala-Pro-Nva-pNA is a tetrapeptide . It is a white to faint yellow powder . It is one of the most potent trypsin inhibitors that has been identified to date and it has been shown to inhibit pancreatic trypsin with a potency similar to that of the synthetic inhibitor benzamidine .
Synthesis Analysis
The synthesis of Suc-Ala-Ala-Pro-Nva-pNA has been reported . It is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It binds to the active site of trypsin, preventing proteolysis of peptides . This inhibition is reversible because it does not bind covalently to any other sites on the enzyme .Molecular Structure Analysis
The molecular formula of Suc-Ala-Ala-Pro-Nva-pNA is C30H36N6O9 . The molecular weight is 624.6 .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by Peptidyl propyl cis-trans isomerase (PPIase) .Physical And Chemical Properties Analysis
Suc-Ala-Ala-Pro-Nva-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .Applications De Recherche Scientifique
Enzyme Substrate in Protease Assays
- Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” is used as a substrate in protease assays . It is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .
- Methods of Application: In protease assays, the substrate is typically mixed with the enzyme in a suitable buffer. The enzyme cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
- Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of the enzyme. This allows researchers to quantify the activity of the enzyme in their samples .
Subtilase Activity Determination
- Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used as a substrate to determine subtilase activity in germinating seeds .
- Methods of Application: The method is based on the hydrolysis of “Suc-Ala-Ala-Pro-Nva-pNA”, a synthetic peptide highly specific for subtilases, and subsequent diazotization of liberated p-nitroaniline giving an intense pink dye .
- Results or Outcomes: The intensity of the pink dye is proportional to the activity of subtilase in the germinating seeds .
Cathepsin G Assay in Bone Marrow Lysates
- Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used as a substrate for cathepsin G assay in bone marrow lysates .
- Methods of Application: The substrate is mixed with the bone marrow lysate in a suitable buffer. The enzyme in the lysate cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
- Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of cathepsin G in the bone marrow lysates .
Proteolytic Activity Assay of Subtilisin Carlsberg (SC)
- Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
- Methods of Application: The substrate is mixed with SC in a suitable buffer. SC cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
- Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of SC .
Neutrophil Elastase, Trypsin and Chymotrypsin Assay
- Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” has been used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay .
- Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
- Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of the enzyme .
FK-506 Binding Proteins (FKBPs) and Cyclophilins Assay
- Application Summary: “Suc-Ala-Ala-Pro-Nva-pNA” is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
- Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically .
- Results or Outcomes: The rate of p-nitroaniline release is proportional to the activity of the enzyme .
Safety And Hazards
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNJYFEOLWFHC-FVCZOJIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Ala-Pro-Nva-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



